molecular formula C12H15N3 B12448812 3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine

3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B12448812
M. Wt: 201.27 g/mol
InChI Key: KVIOXCLHSYXEAX-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through a cyclization process, forming the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrazole ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as pyrazole carboxylic acids.

    Reduction: Formation of reduced derivatives such as pyrazole alcohols.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Comparison: Compared to similar compounds, 3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-8-4-5-10(9(2)6-8)11-7-12(13)15(3)14-11/h4-7H,13H2,1-3H3

InChI Key

KVIOXCLHSYXEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=C2)N)C)C

Origin of Product

United States

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